molecular formula C9H14O3 B13641258 1-Cyclopropyl-5-methoxypentane-1,3-dione

1-Cyclopropyl-5-methoxypentane-1,3-dione

Katalognummer: B13641258
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: SRKBKBGMFVLCKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-5-methoxypentane-1,3-dione is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol This compound is a derivative of pentanedione and features a cyclopropyl group and a methoxy group attached to the pentane backbone

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-5-methoxypentane-1,3-dione typically involves the reaction of cyclopropyl ketones with methoxy-substituted reagents under controlled conditions. One common method includes the use of cyclopropyl methyl ketone and methoxyacetyl chloride in the presence of a base such as pyridine . The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

1-Cyclopropyl-5-methoxypentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-5-methoxypentane-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-Cyclopropyl-5-methoxypentane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect metabolic pathways and cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-5-methoxypentane-1,3-dione can be compared with other similar compounds such as:

    1-Cyclopropyl-5-hydroxypentane-1,3-dione: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-Cyclopropyl-5-chloropentane-1,3-dione: Contains a chlorine atom instead of a methoxy group.

    1-Cyclopropyl-5-ethoxypentane-1,3-dione: Features an ethoxy group instead of a methoxy group.

Eigenschaften

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

1-cyclopropyl-5-methoxypentane-1,3-dione

InChI

InChI=1S/C9H14O3/c1-12-5-4-8(10)6-9(11)7-2-3-7/h7H,2-6H2,1H3

InChI-Schlüssel

SRKBKBGMFVLCKH-UHFFFAOYSA-N

Kanonische SMILES

COCCC(=O)CC(=O)C1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.